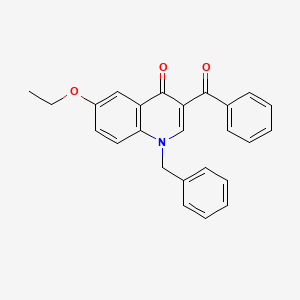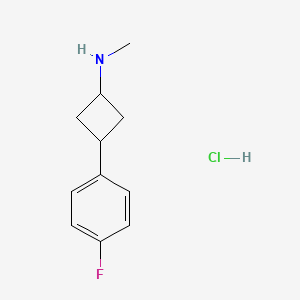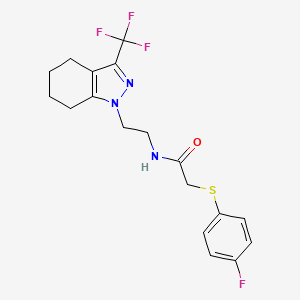
2-((4-fluorophenyl)thio)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thioether group, a trifluoromethyl group, and an indazole group. These groups suggest that the compound could have interesting chemical and physical properties, and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The fluorophenyl and trifluoromethyl groups would likely introduce a significant amount of electron density into the molecule, which could affect its reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its electronegativity and polarity, which could affect properties such as solubility and boiling point .Scientific Research Applications
Chemical Synthesis and Reactivity
One of the primary areas of application for this compound involves its role in chemical synthesis and reactivity. It has been utilized in the development of fluorinating agents, indicating its potential for introducing fluorine atoms into organic molecules under mild conditions (Banks, Besheesh, & Tsiliopoulos, 1996). Additionally, its derivatives have been explored as thrombin inhibitors, showcasing its significance in medicinal chemistry for developing anticoagulant therapies (Lee et al., 2007).
Radiopharmaceutical Development
This compound's structural features, conducive to labeling with fluorine-18, highlight its utility in creating selective radioligands for PET imaging. This application is crucial in the non-invasive investigation of biological processes at the molecular level, potentially aiding in the diagnosis and monitoring of various diseases (Dollé et al., 2008).
Photoreactivity Studies
Explorations into the photoreactivity of compounds containing (trifluoromethyl)phenyl groups have led to insights into how these compounds behave under UV light, providing a basis for understanding their stability and decomposition pathways in environmental and biological contexts (Watanabe, Fukuyoshi, & Oda, 2015).
Antibacterial Applications
The development of fluorine-substituted amino-1,2,4-triazines from derivatives similar to the specified compound has shown promising antibacterial activity. This research paves the way for the creation of new antibiotics capable of combating resistant bacterial strains (Alharbi & Alshammari, 2019).
Enzyme Inhibition Studies
Innovative triazole-based derivatives, reminiscent of the structure of the specified compound, have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. These studies contribute to the development of novel inhibitors that could be used in treatments for conditions like hyperpigmentation (Hassan et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3OS/c19-12-5-7-13(8-6-12)27-11-16(26)23-9-10-25-15-4-2-1-3-14(15)17(24-25)18(20,21)22/h5-8H,1-4,9-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIBXJESINQAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)CSC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,3-Trimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2878153.png)

![4-{5-[(3-Fluoropropyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl methyl ether](/img/structure/B2878156.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2878157.png)
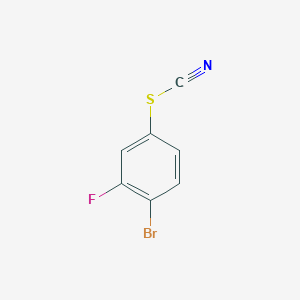
![Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid](/img/structure/B2878163.png)
![2-(3-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2878164.png)
![Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate](/img/structure/B2878165.png)
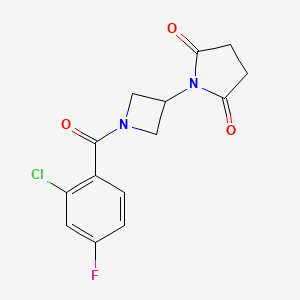
![2,7-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2878167.png)
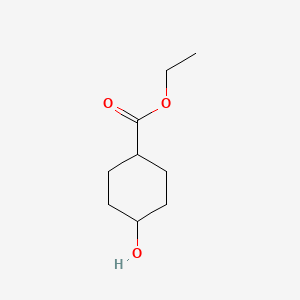
![4-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyridine-2-carboxylic acid](/img/structure/B2878169.png)
